molecular formula C10H19NO B1478842 3a-(methoxymethyl)octahydro-1H-isoindole CAS No. 2098005-12-8

3a-(methoxymethyl)octahydro-1H-isoindole

Cat. No. B1478842
CAS RN: 2098005-12-8
M. Wt: 169.26 g/mol
InChI Key: VBVNSTXPLGCNET-UHFFFAOYSA-N
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Description

3a-(Methoxymethyl)octahydro-1H-isoindole (3a-MMOI) is a compound belonging to the class of isoindoles. It is a heterocyclic organic compound with a bicyclic structure, consisting of an isoindole ring fused to a cyclohexane ring. It has a molecular formula of C10H15NO. 3a-MMOI has been studied for its potential applications in synthetic organic chemistry, catalysis, and pharmaceuticals.

Scientific Research Applications

Structural Characterization and Conformation

The structural characterization of related isoindole derivatives demonstrates the complexity of their molecular conformations. For instance, the analysis of benzyl 2-benzyl-4-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl]-4-oxobutanoate reveals a non-planar octahydro-1H-isoindole ring with distinct torsion angles, showcasing the stereochemistry and molecular dynamics of such compounds (Shang et al., 2012).

Synthetic Approaches

Several synthetic methodologies have been developed to manipulate isoindole frameworks, enhancing their potential for varied applications:

  • The palladium-catalyzed hydride reduction technique has been applied to isoindolines, demonstrating a method to achieve 4,5,6,7-tetrahydro-2H-isoindoles, highlighting the versatility of these compounds in synthetic chemistry (Hou et al., 2007).
  • A facile synthesis of 1-substituted 3-alkoxy-1H-isoindoles based on the reaction of 2-(dialkoxymethyl)phenyllithiums with nitriles followed by acid-catalyzed cyclization was reported, showcasing the potential for creating diverse isoindole derivatives (Kuroda & Kobayashi, 2015).

Potential Biological Applications

Research has also touched on the biological relevance of isoindole derivatives, examining their interactions with biological systems and potential as therapeutic agents:

  • The study of xanthine oxidase inhibitor properties on isoindoline-1,3-dion derivatives provides insight into the biochemical applications of isoindole compounds and their mechanism of action (Gunduğdu et al., 2020).
  • Investigation into the impact of N-alkylamino substituents on serotonin receptor affinity and phosphodiesterase 10A inhibition by isoindole-1,3-dione derivatives sheds light on their potential for treating neuropsychiatric disorders (Czopek et al., 2020).

properties

IUPAC Name

7a-(methoxymethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-12-8-10-5-3-2-4-9(10)6-11-7-10/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVNSTXPLGCNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCCCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a-(methoxymethyl)octahydro-1H-isoindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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